O-Toluenesulfonamide

Descripción

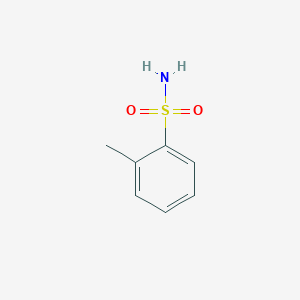

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMLQMDWSXFTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021362 | |

| Record name | o-Toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [Hawley] White powder; [MSDSonline], White to light cream-colored crystalline flakes; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | Benzenesulfonamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

214 °C at 10 mm Hg, >270 °C | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.62X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol; slightly soluble in ether, Slightly soluble in ether, DMSO; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.162 | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.46 g/cm³ | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00006 [mmHg], 0.000306 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | o-Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Octahedral crystals from alcohol; prisms from water, Colorless crystals | |

CAS No. |

88-19-7, 8013-74-9, 1333-07-9 | |

| Record name | 2-Methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 2(or 4)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-TOLUENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toluene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-(or p)-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81Z6V889P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENESULFONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

156.3 °C, 156 °C | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

O-Toluenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of o-toluenesulfonamide (B73098). The information is presented to support research, scientific analysis, and drug development activities, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.

Physical and Chemical Properties

This compound, with the chemical formula C₇H₉NO₂S, is an aromatic sulfonamide compound. It presents as a white to creamy crystalline solid or powder.[1] Key quantitative physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Experimental Protocol |

| Melting Point | 156-158 °C | OECD TG 102 (Capillary Method) |

| Boiling Point | > 270 °C | OECD TG 103 |

| 214 °C at 10 mmHg[2] | ||

| 210 °C at 1 mmHg[3] | ||

| Density | 1.461 g/cm³ at 20 °C | JIS K7112 |

| Vapor Pressure | 6.6 x 10⁻⁵ Pa at 25 °C | OECD TG 104 |

| 6.1 x 10⁻⁵ mmHg at 25 °C (est)[1] |

Table 2: Chemical and Physicochemical Properties of this compound

| Property | Value | Experimental Protocol |

| Molecular Weight | 171.22 g/mol [1] | - |

| Water Solubility | 1.6 g/L at 25 °C[1][4] | OECD TG 105 |

| Partition Coefficient (Log Kow) | 0.84[4] | Calculation |

| pKa | 10.18 | OECD TG 112 |

| Flash Point | 178 °C[3] | - |

| Biodegradability | Not readily biodegradable (0% by BOD after 14 days)[4] | OECD TG 301C |

| Bioaccumulation Factor (BCF) | < 2.6[4] | OECD TG 305 |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are based on internationally recognized standards, primarily from the OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (Capillary Method)

This procedure is a standard method for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of the dry this compound powder is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with heating oil or a modern melting point apparatus).

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution. The heating rate should be reduced to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation and Measurement: The temperature at which the first signs of melting are observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (OECD TG 103)

Several methods are described in this guideline, including the ebulliometer, dynamic, and distillation methods. The distillation method is commonly used.[5][6]

-

Apparatus: A distillation flask, condenser, receiver, and thermometer are assembled.

-

Procedure: The this compound is placed in the distillation flask. The liquid is heated, and the temperature is recorded when the liquid begins to boil and a constant temperature is maintained at the thermometer bulb. This constant temperature is the boiling point.

Vapor Pressure Determination (OECD TG 104)

This guideline outlines several methods, such as the static method.[7][8][9]

-

Principle: The vapor pressure is measured at different temperatures in a closed system at equilibrium.

-

Procedure: A sample of this compound is placed in a thermostated sample cell. The system is evacuated, and the pressure of the vapor in equilibrium with the solid is measured at various temperatures using a pressure transducer.

Water Solubility Determination (OECD TG 105)

The flask method is suitable for substances with solubility above 10⁻² g/L.[10][11][12]

-

Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 25 °C) until saturation is reached. The solution is then filtered or centrifuged to remove undissolved solid, and the concentration of this compound in the aqueous phase is determined by a suitable analytical method (e.g., HPLC).

pKa Determination (OECD TG 112)

The titration method is a common approach.[13][14][15]

-

Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base and monitoring the pH.

-

Procedure: A known concentration of this compound is dissolved in water (or a suitable co-solvent if solubility is low). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. The pKa is calculated from the pH at the half-equivalence point.

Ready Biodegradability (OECD TG 301C - Modified MITI Test)

This test evaluates the potential for a substance to be readily biodegraded by microorganisms.[3][16][17][18]

-

Inoculum: Activated sludge from a wastewater treatment plant is used as the microbial inoculum.

-

Procedure: A defined concentration of this compound is incubated with the inoculum in a mineral medium in a closed respirometer for 28 days. The consumption of oxygen is measured over time and compared to the theoretical oxygen demand (ThOD). A substance is considered not readily biodegradable if the percentage of biodegradation is low, as is the case for this compound.

Bioaccumulation in Fish (OECD TG 305)

This guideline describes a procedure to characterize the bioconcentration potential of a substance in fish.[1][19][20][21][22]

-

Exposure Phase: Fish are exposed to a solution containing a known concentration of this compound under flow-through conditions for a specific period (e.g., 28 days).

-

Depuration Phase: The fish are then transferred to a clean water environment for a period to allow for the elimination of the substance.

-

Analysis: The concentration of this compound in the fish tissue is measured at intervals during both phases. The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration in the fish to the concentration in the water at steady-state.

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[3] It is not expected to hydrolyze in water.[4] However, it can undergo reactions typical of sulfonamides.

-

Nucleophilic Substitution: The nitrogen atom of the sulfonamide group can act as a nucleophile.

-

Acylation: It can react with acylating agents.

-

Incompatible Materials: It should be kept away from strong oxidizing agents.[23]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.[3][23]

Synthesis of this compound

The primary industrial synthesis of this compound involves the amination of o-toluenesulfonyl chloride.

General Synthesis Protocol

-

Reaction: o-Toluenesulfonyl chloride is gradually added to a cooled, concentrated solution of aqueous ammonia (B1221849). The reaction is exothermic and the temperature is controlled.

-

Completion and Isolation: After the addition is complete, the mixture may be gently heated to ensure the reaction goes to completion. The solid this compound product precipitates out of the solution.

-

Purification: The crude product is filtered and can be further purified by recrystallization. This often involves dissolving the product in an alkaline solution (e.g., sodium hydroxide), filtering to remove any insoluble impurities, and then re-precipitating the pure this compound by adding acid.[4]

References

- 1. oecd.org [oecd.org]

- 2. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 3. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 4. prepchem.com [prepchem.com]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 8. consilab.de [consilab.de]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 15. OECD 112 - Phytosafe [phytosafe.com]

- 16. eurolab.net [eurolab.net]

- 17. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 22. shop.fera.co.uk [shop.fera.co.uk]

- 23. byjus.com [byjus.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of O-Toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of o-toluenesulfonamide (B73098), a compound of interest in various chemical and pharmaceutical contexts. The following sections detail its crystallographic structure, key bonding parameters, and spectroscopic characteristics, supported by experimental data and methodologies.

Molecular Structure and Crystallography

This compound (C₇H₉NO₂S) is an aromatic sulfonamide. Its molecular structure consists of a toluene (B28343) group substituted with a sulfonamide group at the ortho position. The precise three-dimensional arrangement of its atoms in the solid state has been determined by single-crystal X-ray diffraction.

A redetermination of the crystal structure of this compound by Gowda et al. (2009) provides high-precision data. The compound crystallizes in the tetragonal space group I4₁/a.[1][2] The crystal packing is characterized by a three-dimensional network formed through intermolecular hydrogen bonds between the hydrogen atoms of the sulfonamide group and the sulfonyl oxygen atoms of neighboring molecules.[1][2]

Table 1: Crystal Data and Structure Refinement for this compound [1][2]

| Parameter | Value |

| Empirical formula | C₇H₉NO₂S |

| Formula weight | 171.21 |

| Temperature | 299 K |

| Wavelength | 1.54180 Å |

| Crystal system | Tetragonal |

| Space group | I4₁/a |

| Unit cell dimensions | a = 18.670 (3) Åc = 9.057 (1) Å |

| Volume | 3157.0 (8) ų |

| Z | 16 |

| Calculated density | 1.441 Mg/m³ |

Molecular Bonding

The intramolecular bonding of this compound, as determined by X-ray crystallography, reveals key geometric parameters. The sulfonamide group's nitrogen atom is not planar, and the orientation of this group relative to the benzene (B151609) ring is a defining structural feature.

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| S-O1 | 1.428 (1) |

| S-O2 | 1.432 (1) |

| S-N | 1.611 (2) |

| S-C1 | 1.769 (2) |

| C1-C2 | 1.396 (2) |

| C2-C7 | 1.506 (3) |

Table 3: Selected Bond Angles for this compound

| Angle | Value (°) |

| O1-S-O2 | 119.5 (1) |

| O1-S-N | 107.4 (1) |

| O2-S-N | 107.1 (1) |

| O1-S-C1 | 107.9 (1) |

| O2-S-C1 | 107.8 (1) |

| N-S-C1 | 106.6 (1) |

| C2-C1-S | 119.5 (1) |

| C6-C1-S | 120.2 (1) |

A notable feature is the C-C-S-N torsion angle of -65.8 (2)°, which describes the twisting of the sulfonamide group relative to the plane of the benzene ring.[1][2][3]

Spectroscopic Analysis

Spectroscopic techniques provide further insight into the molecular structure and bonding of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:

-

N-H stretching: Typically observed in the region of 3300-3400 cm⁻¹.

-

S=O stretching (asymmetric and symmetric): Strong absorptions are expected in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

-

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl group's C-H stretches are found just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the carbon-hydrogen framework of this compound.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the amine protons of the sulfonamide group, and the methyl protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the ortho-substitution pattern.

-

¹³C NMR: The spectrum would display signals for the different carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbon atom bonded to the sulfur atom.

Experimental Protocols

Single-Crystal X-ray Diffraction

The crystallographic data presented were obtained through the following general procedure:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution in ethanol (B145695) at room temperature.[2]

-

Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (299 K) using Cu Kα radiation.[1][2]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the amine hydrogen atoms were located from the difference Fourier map and refined isotropically.[1]

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is pressed against a crystal (e.g., diamond or germanium).

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹). A background spectrum is typically recorded first and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a generalized protocol for NMR analysis of this compound:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency, and the spectrum is acquired. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency, and the spectrum is typically acquired with proton decoupling to simplify the signals to singlets for each unique carbon atom.

Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for structural analysis.

References

O-Toluenesulfonamide (CAS 88-19-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of o-toluenesulfonamide (B73098) (CAS 88-19-7), a significant chemical intermediate and plasticizer. The document details its physicochemical properties, safety and handling protocols, and primary industrial applications. Furthermore, it offers in-depth experimental protocols for its synthesis and characterization by modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended to be a valuable resource for professionals in research, development, and quality control who work with this compound.

Introduction

This compound, with the CAS registry number 88-19-7, is an organic compound with the chemical formula C₇H₉NO₂S.[1][2] Structurally, it is characterized by a sulfonamide functional group attached to a toluene (B28343) backbone at the ortho position. It is also known by several synonyms, including 2-methylbenzenesulfonamide and toluene-2-sulfonamide.[2] This compound serves as a crucial intermediate in the synthesis of various chemicals, most notably as a precursor in the historical production of saccharin (B28170).[3] It also finds extensive use as a plasticizer in various polymers.[3] A mixture of this compound and its para-isomer is utilized as a plasticizer for hot-melt adhesives and as a chemical intermediate for fluorescent pigments and plasticizer resins.[3]

Physicochemical Properties

This compound is a white to off-white crystalline powder under standard conditions. A summary of its key physicochemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 88-19-7 | [1][2] |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 156-158 °C | [3][4] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility in Water | 1.6 g/L at 25 °C |

Table 2: Chromatographic and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| Log P (Octanol-Water Partition Coefficient) | 0.84 | [2] |

| Vapor Pressure | 8.8 x 10⁻⁵ Pa at 25 °C | |

| pKa | 10.18 |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. In case of potential for significant exposure, full-body protection should be considered.

-

Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dusts are generated, a NIOSH-approved particulate respirator is recommended.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Avoid dust formation and inhalation.

-

Wash thoroughly after handling.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of o-toluenesulfonyl chloride with ammonia (B1221849).

Materials:

-

o-Toluenesulfonyl chloride

-

Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Ice

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Beaker, magnetic stirrer, Buchner funnel, filter paper, pH paper

Procedure:

-

In a well-ventilated fume hood, place a beaker containing concentrated ammonium hydroxide in an ice bath to cool.

-

Slowly and with constant stirring, add o-toluenesulfonyl chloride portion-wise to the cooled ammonia solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Remove the beaker from the ice bath and allow it to warm to room temperature while stirring for an additional 1-2 hours.

-

Filter the resulting white precipitate using a Buchner funnel and wash the solid with cold deionized water.

-

To purify the product, the crude this compound can be recrystallized from a hot water/ethanol mixture.

-

Dry the purified crystals in a vacuum oven at a temperature below its melting point.

Analytical Characterization

This method is suitable for determining the purity of this compound and for quantifying it in various matrices.[5][6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)[6]

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid or formic acid). A typical gradient might start at 30% acetonitrile and increase to 70% over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS is a powerful technique for the identification and quantification of this compound, especially for trace analysis.[3][7]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

GC Conditions:

-

Injector Temperature: 250 °C[7]

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

-

Injection Mode: Splitless (or split, depending on concentration).

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 171, and characteristic fragment ions corresponding to the loss of SO₂NH₂ (m/z 91, tropylium (B1234903) ion) and other fragments.[1][8]

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation (KBr Pellet Method): [9][10]

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[10]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]

Spectroscopic Conditions:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Expected Absorptions: The FTIR spectrum will show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1330 and 1160 cm⁻¹ respectively), and aromatic C=C bending vibrations.

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12][13]

¹H NMR Spectroscopic Parameters (Example on a 400 MHz spectrometer): [13]

-

Pulse Sequence: Standard 1D proton experiment (e.g., zg30)

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic protons: ~7.2-7.8 ppm (multiplets)

-

-NH₂ protons: ~7.1 ppm (broad singlet)

-

-CH₃ protons: ~2.4 ppm (singlet)

-

¹³C NMR Spectroscopic Parameters (Example on a 100 MHz spectrometer):

-

Solvent: DMSO-d₆

-

Pulse Sequence: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic carbons: ~125-145 ppm

-

-CH₃ carbon: ~20 ppm

-

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Industrial Applications of this compound

Caption: Major industrial applications of this compound.

Conclusion

This compound (CAS 88-19-7) is a versatile chemical with significant roles in various industrial processes. A thorough understanding of its properties, safe handling procedures, and analytical characterization is paramount for its effective and safe utilization. This technical guide has provided a consolidated resource of this essential information, including detailed experimental protocols and visual workflows, to aid researchers, scientists, and drug development professionals in their work with this compound. The provided methodologies for synthesis and analysis can serve as a valuable starting point for laboratory procedures and further research.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 邻甲苯磺酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. CN103185760A - Method for measuring content of o/m-toluene sulphonamide in saccharin sodium by gas chromatography-mass spectrometry - Google Patents [patents.google.com]

- 8. Benzenesulfonamide, 2-methyl- [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. shimadzu.com [shimadzu.com]

- 11. m.youtube.com [m.youtube.com]

- 12. spectrabase.com [spectrabase.com]

- 13. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000023) [np-mrd.org]

Spectroscopic Data of O-Toluenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for O-Toluenesulfonamide (CAS No. 88-19-7), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.

Chemical Structure and Properties

-

IUPAC Name: 2-Methylbenzenesulfonamide

-

Molecular Formula: C₇H₉NO₂S

-

Melting Point: 156-158 °C[2]

-

Appearance: White to off-white powder or crystals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | Ar-H |

| 7.45 - 7.20 | m | 3H | Ar-H |

| 5.50 | s (broad) | 2H | -SO₂NH₂ |

| 2.60 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | Ar-C (quaternary) |

| 138.0 | Ar-C (quaternary) |

| 132.0 | Ar-CH |

| 130.5 | Ar-CH |

| 126.0 | Ar-CH |

| 125.5 | Ar-CH |

| 20.0 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350, 3250 | Strong | N-H stretch (asymmetric and symmetric) |

| 3070 | Medium | Aromatic C-H stretch |

| 2920 | Medium | Aliphatic C-H stretch |

| 1580, 1480, 1450 | Medium to Strong | Aromatic C=C stretch |

| 1330, 1160 | Strong | S=O stretch (asymmetric and symmetric) |

| 900 | Strong | S-N stretch |

| 760 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 171 | 45 | [M]⁺ (Molecular Ion) |

| 155 | 30 | [M - NH₂]⁺ |

| 107 | 20 | [M - SO₂]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 35 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The final volume is typically 0.5-0.7 mL. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width usually covers 0-220 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A solid sample of this compound is finely ground with potassium bromide (KBr) powder (typically 1-2 mg of sample to 100-200 mg of KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of O-Toluenesulfonamide in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of o-toluenesulfonamide (B73098) (o-TSA) in various organic solvents. This information is crucial for researchers, scientists, and professionals in drug development and chemical engineering who require a thorough understanding of o-TSA's solubility for processes such as crystallization, purification, and formulation.

Core Data Presentation

The solubility of this compound is a critical parameter that is influenced by both the solvent and the temperature. The following tables summarize the mole fraction solubility of o-TSA in a range of organic solvents at different temperatures.

Solubility in Alcohols

| Solvent | Temperature (K) | Mole Fraction Solubility (10²x) |

| Methanol | 283.15 | 2.75 |

| 293.15 | 3.89 | |

| 303.15 | 5.03 | |

| 313.15 | 6.17 | |

| 318.15 | 5.79 | |

| Ethanol | 283.15 | 2.21 |

| 293.15 | 3.12 | |

| 303.15 | 4.03 | |

| 313.15 | 4.94 | |

| 318.15 | 4.56 | |

| n-Propanol | 283.15 | 2.08 |

| 293.15 | 2.94 | |

| 303.15 | 3.80 | |

| 313.15 | 4.66 | |

| 318.15 | 4.27 | |

| Isopropanol | 283.15 | 2.01 |

| 293.15 | 2.84 | |

| 303.15 | 3.67 | |

| 313.15 | 4.50 | |

| 318.15 | 4.14 | |

| n-Butanol | 283.15 | 1.88 |

| 293.15 | 2.66 | |

| 303.15 | 3.44 | |

| 313.15 | 4.22 | |

| 318.15 | 3.88 | |

| Isobutanol | 273.15 | 1.63 |

| 283.15 | 2.45 | |

| 293.15 | 3.27 | |

| 303.15 | 4.09 | |

| 313.15 | 4.91 | |

| n-Pentanol | 273.15 | 1.45 |

| 283.15 | 2.18 | |

| 293.15 | 2.91 | |

| 303.15 | 3.64 | |

| 313.15 | 4.37 | |

| Isopentanol | 273.15 | 1.39 |

| 283.15 | 2.09 | |

| 293.15 | 2.79 | |

| 303.15 | 3.49 | |

| 313.15 | 4.19 |

Solubility in Ketones

| Solvent | Temperature (K) | Mole Fraction Solubility (10²x) |

| Acetone | 273.15 | 4.89 |

| 283.15 | 6.54 | |

| 293.15 | 8.19 | |

| 303.15 | 9.84 | |

| 313.15 | 11.49 | |

| Cyclohexanone | 273.15 | 5.21 |

| 283.15 | 6.97 | |

| 293.15 | 8.73 | |

| 303.15 | 10.49 | |

| 313.15 | 12.25 | |

| Cyclopentanone | 273.15 | 5.53 |

| 283.15 | 7.40 | |

| 293.15 | 9.27 | |

| 303.15 | 11.14 | |

| 313.15 | 13.01 |

Solubility in Esters and Other Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (10²x) |

| Ethyl Acetate (B1210297) | 283.15 | 3.76 |

| 293.15 | 5.03 | |

| 303.15 | 6.30 | |

| 313.15 | 7.57 | |

| 318.15 | 7.75 | |

| Methyl Acetate | 273.15 | 4.23 |

| 283.15 | 5.66 | |

| 293.15 | 7.09 | |

| 303.15 | 8.52 | |

| 313.15 | 9.95 | |

| Ethyl Formate | 273.15 | 3.98 |

| 283.15 | 5.32 | |

| 293.15 | 6.66 | |

| 303.15 | 8.00 | |

| 313.15 | 9.34 | |

| Acetonitrile | 283.15 | 3.57 |

| 293.15 | 4.78 | |

| 303.15 | 5.99 | |

| 313.15 | 7.20 | |

| 318.15 | 7.37 | |

| Dichloromethane | 273.15 | 1.21 |

| 283.15 | 1.82 | |

| 293.15 | 2.43 | |

| 303.15 | 3.04 | |

| 313.15 | 3.65 |

Generally, the solubility of this compound increases with rising temperature in all the tested solvents.[1][2] The highest mole fraction solubility was observed in ethyl acetate at 318.15 K.[1]

Experimental Protocols

The determination of solid-liquid equilibrium data for this compound in various organic solvents is commonly achieved through established experimental methods. The two primary techniques cited in the literature are the isothermal saturation method and the static gravimetric method.

Isothermal Saturation Method

The isothermal saturation method is a widely used technique for determining the solubility of a solid in a liquid.[1] The process involves preparing a supersaturated solution of the solute in the solvent at a constant temperature. The solution is then stirred for a prolonged period to ensure equilibrium is reached. After allowing any undissolved solid to settle, a known volume of the saturated supernatant is carefully withdrawn, and the solvent is evaporated. The mass of the remaining solid solute is then measured to calculate the solubility.

Static Gravimetric Method

The static gravimetric method is another reliable technique for measuring solubility.[2] In this method, an excess amount of the solid solute is added to a known mass of the solvent in a sealed container. The mixture is then agitated at a constant temperature for an extended period to achieve solid-liquid equilibrium. Once equilibrium is established, the mixture is allowed to stand, and a sample of the clear supernatant is carefully extracted. The mass of the solute in the sample is determined by evaporating the solvent and weighing the residue.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using either the isothermal saturation or static gravimetric method.

Logical Relationship of Factors Affecting Solubility

The solubility of a solid in a liquid is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The following diagram illustrates these relationships.

References

O-Toluenesulfonamide: A Comprehensive Technical Guide

An In-depth Exploration of the Discovery, History, Synthesis, and Applications of a Versatile Chemical Intermediate

Abstract

O-Toluenesulfonamide (B73098), a non-sweet isomer of the well-known artificial sweetener saccharin's precursor, p-toluenesulfonamide, holds a significant place in the history of organic chemistry. Its discovery is intrinsically linked to the serendipitous finding of saccharin (B28170) by Ira Remsen and Constantin Fahlberg in 1879. This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. It delves into the historical context of its discovery, detailed experimental protocols for its synthesis, its physicochemical properties, and its applications, particularly as a key intermediate in the production of saccharin and as a plasticizer.

Discovery and History

The story of this compound is inseparable from the discovery of saccharin, the first commercially successful artificial sweetener. In 1879, at Johns Hopkins University, chemist Ira Remsen and his research fellow Constantin Fahlberg were investigating the oxidation of this compound.[1][2] Fahlberg, having finished his work for the day, noticed an intensely sweet taste on his hands at dinner, which he traced back to the chemicals he had been working with.[1] This accidental discovery of what would be named saccharin was a direct result of their work with this compound.

The initial synthesis of saccharin by Remsen and Fahlberg involved the oxidation of this compound.[3] While Fahlberg went on to patent and commercialize saccharin, a move that soured his relationship with Remsen, the foundational chemistry relied on the properties and reactions of this compound.[4] The Remsen-Fahlberg process, which starts with toluene (B28343), remains a classic example of organic synthesis and a cornerstone in the history of food science and chemical industry.

Physicochemical Properties

This compound is a white to cream-colored crystalline solid.[5] A summary of its key physicochemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₉NO₂S | [6] |

| Molecular Weight | 171.22 g/mol | [6] |

| Appearance | White to cream crystalline powder | [5][7] |

| Melting Point | 156-158 °C | |

| Boiling Point | > 270 °C | [6] |

| Density | 1.461 g/cm³ | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 1.6 g/L | 25 | [5][6] |

| Methanol | Soluble | Not Specified | [8] |

| Ethanol | Soluble | Not Specified | [5][8] |

| n-Propanol | Soluble | Not Specified | [8] |

| Isopropanol | Soluble | Not Specified | [8] |

| n-Butanol | Soluble | Not Specified | [8] |

| Isobutanol | Soluble | Not Specified | [8] |

| n-Pentanol | Soluble | Not Specified | [8] |

| Isopentanol | Soluble | Not Specified | [8] |

| Acetone | Soluble | Not Specified | [8] |

| Ethyl Acetate | Soluble | Not Specified | [8] |

| Acetonitrile | Soluble | Not Specified | [8] |

| Cyclohexanone | Soluble | Not Specified | [8] |

| Cyclopentanone | Soluble | Not Specified | [8] |

| Methyl Acetate | Soluble | Not Specified | [8] |

| Ethyl Formate | Soluble | Not Specified | [8] |

| Dichloromethane | Soluble | Not Specified | [8] |

Note: For detailed solubility data across a range of temperatures, refer to the cited literature.

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data/Reference |

| ¹H NMR | Data available in chemical databases.[9] |

| ¹³C NMR | Data available in chemical databases. |

| FTIR | Data available in chemical databases.[10] |

| Mass Spectrometry | Data available in chemical databases.[10][11] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a two-step process that begins with the chlorosulfonation of toluene to produce a mixture of o- and p-toluenesulfonyl chloride, followed by amination.

Step 1: Synthesis of o-Toluenesulfonyl Chloride from Toluene

Reaction: Toluene reacts with chlorosulfonic acid to yield a mixture of o-toluenesulfonyl chloride and p-toluenesulfonyl chloride.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place chlorosulfonic acid. Cool the flask in an ice bath.

-

Addition of Toluene: Slowly add toluene dropwise to the stirred chlorosulfonic acid, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at a low temperature for several hours to ensure the completion of the reaction.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The oily layer containing the mixture of toluenesulfonyl chlorides will separate.

-

Separation of Isomers: Separate the oily layer. The p-toluenesulfonyl chloride, being a solid at room temperature, can be separated from the liquid o-toluenesulfonyl chloride by filtration at low temperatures.[8][12] The liquid o-toluenesulfonyl chloride can be further purified by vacuum distillation.[8]

Step 2: Synthesis of this compound from o-Toluenesulfonyl Chloride

Reaction: o-Toluenesulfonyl chloride reacts with ammonia (B1221849) to form this compound.

Experimental Protocol:

-

Reaction Setup: In a flask, place a concentrated aqueous solution of ammonia and cool it in an ice-salt bath.

-

Addition of o-Toluenesulfonyl Chloride: Gradually add the purified o-toluenesulfonyl chloride to the cold ammonia solution with vigorous stirring. The this compound will precipitate as a white solid.

-

Completion of Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for a period to ensure the reaction goes to completion.

-

Isolation and Purification: Filter the precipitated this compound and wash it with cold water. For further purification, the crude product can be dissolved in an aqueous sodium hydroxide (B78521) solution, filtered to remove any insoluble impurities, and then reprecipitated by the addition of hydrochloric acid.[13] The resulting pure this compound can be collected by filtration, washed with water, and dried.[13]

Chemical Pathways and Logical Relationships

The primary chemical pathways involving this compound are its synthesis from toluene and its subsequent conversion to saccharin. These pathways are visualized below using the DOT language.

Synthesis of this compound from Toluene

References

- 1. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. The Pursuit of Sweet | Science History Institute [sciencehistory.org]

- 5. Buy this compound | 8013-74-9 [smolecule.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. OPTSA – Chemical Stability for Wood-Based Material Products [penpet.com]

- 8. O-TOLUENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 10. accustandard.com [accustandard.com]

- 11. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 12. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 13. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]

The Role of o-Toluenesulfonamide as a Precursor in Saccharin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of saccharin (B28170), with a primary focus on the pivotal role of the precursor, o-toluenesulfonamide (B73098) (OTS). The document details the predominant manufacturing process, outlines specific experimental protocols, and presents key quantitative data to support research and development in this field.

Introduction: The Remsen-Fahlberg Synthesis

The most established and widely utilized method for the industrial production of saccharin is the Remsen-Fahlberg process, developed in the late 19th century.[1][2] This synthetic route commences with toluene (B28343) and proceeds through several key stages to yield saccharin. This compound emerges as a critical intermediate in this pathway, and its purity directly influences the quality and safety of the final saccharin product. The presence of the isomeric p-toluenesulfonamide (B41071) in the starting material can lead to the formation of impurities in the final product.[3]

The Synthetic Pathway: From Toluene to Saccharin

The Remsen-Fahlberg synthesis can be delineated into four principal stages:

-

Sulfonation of Toluene: Toluene is treated with chlorosulfonic acid to produce a mixture of o-toluenesulfonyl chloride and p-toluenesulfonyl chloride.

-

Ammonolysis: The mixture of sulfonyl chlorides is reacted with ammonia (B1221849) to form the corresponding sulfonamides: this compound (OTS) and p-toluenesulfonamide.

-

Isomer Separation: The ortho and para isomers are separated. This is a crucial step as p-toluenesulfonamide can lead to the formation of undesirable byproducts.[3]

-

Oxidation of this compound: The isolated OTS is oxidized to form saccharin (o-sulfobenzimide). This is the key transformation where the methyl group of OTS is converted into a carbonyl group, leading to the cyclization that forms the saccharin molecule.[3]

-

Purification: The crude saccharin is then purified, often by converting it to its more soluble sodium salt, followed by filtration and re-precipitation of the saccharin by acidification.[3]

Below is a diagram illustrating the chemical pathway from this compound to saccharin.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of saccharin from this compound, compiled from various sources.

Table 1: Reaction Conditions for the Oxidation of this compound

| Oxidizing Agent System | Reactant Ratio (by weight) | Temperature (°C) | Reaction Time | Reported Yield |

| Chromium Trioxide (CrO₃) in Sulfuric Acid | This compound : Sulfuric Acid (1:7 - 1:9) | 40 - 60 | 8 - 12 hours | Not specified |

| Chromium Trioxide (CrO₃) and Periodic Acid (H₅IO₆) in Sulfuric Acid | This compound : CrO₃ (1:9 - 1:11) | 50 - 70 | 30 minutes - 4 hours | ≥ 90%[4] |

Table 2: Purification Parameters for Crude Saccharin

| Purification Step | pH | Reagent | Purpose |

| Precipitation of this compound | 6 | Mineral Acid (e.g., HCl) | Removal of unreacted starting material[3] |

| Precipitation of p-Sulfamylbenzoic Acid | 3.5 | Mineral Acid (e.g., HCl) | Removal of byproduct from p-toluenesulfonamide[3] |

| Precipitation of Saccharin | 1.5 | Mineral Acid (e.g., HCl) | Isolation of the final product[3] |

Experimental Protocols

This section provides detailed methodologies for the key experimental stages of saccharin synthesis from this compound.

Oxidation of this compound using Chromium Trioxide and Periodic Acid

This protocol is based on a high-yield oxidation process.[4]

Materials:

-

This compound (OTSA)

-

Sulfuric Acid (concentrated)

-

Chromium Trioxide (CrO₃)

-

Periodic Acid (H₅IO₆)

-

Deionized Water

Procedure:

-

To a reaction vessel, add 135 g of sulfuric acid and adjust the temperature to 50°C.

-

Slowly add 17 g of this compound, ensuring the reaction temperature does not exceed 70°C.

-

Stir the mixture for 30 minutes after the complete addition of OTSA.

-

Gradually add 163.5 g of chromium trioxide while maintaining a constant temperature.

-

Slowly add 21.2 g of periodic acid.

-

Stir the reaction mixture for 3 hours. The progress of the oxidation can be monitored by a suitable analytical technique like Liquid Chromatography (LC).

-

Upon completion of the reaction, quench the reaction by adding an excess amount of water.

-

The precipitated saccharin is then collected by filtration and washed thoroughly with water.

Purification of Crude Saccharin

This protocol describes a method for separating saccharin from common impurities like unreacted OTS and p-sulfamylbenzoic acid by fractional precipitation at controlled pH.[3]

Materials:

-

Crude Saccharin

-

Aqueous solution of a suitable base (e.g., Sodium Hydroxide)

-

Aqueous solution of a mineral acid (e.g., Hydrochloric Acid)

Procedure:

-

Dissolve the crude saccharin in an aqueous alkaline solution to form a water-soluble salt.

-

Filter the solution to remove any insoluble impurities.

-

Successively and stepwise acidify the aqueous solution with a mineral acid.

-

Adjust the pH to 6 to precipitate any unreacted this compound. Recover the precipitate by filtration.

-

Further acidify the filtrate to a pH of 3.5 to precipitate p-sulfamylbenzoic acid. Recover the precipitate by filtration.

-

Finally, acidify the remaining filtrate to a pH of 1.5 to precipitate the saccharin.

-

Collect the crystalline saccharin by filtration, wash with water, and dry.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of saccharin from this compound.

Conclusion

This compound is a cornerstone intermediate in the Remsen-Fahlberg synthesis of saccharin. The efficiency of the oxidation of OTS and the subsequent purification of the resulting saccharin are critical determinants of the overall yield and purity of the final product. The methodologies and data presented in this guide offer a detailed technical resource for professionals engaged in the research, development, and production of saccharin. Careful control of reaction conditions and purification parameters is paramount to achieving high-purity saccharin suitable for its various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]

- 4. KR101877778B1 - Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide - Google Patents [patents.google.com]

Health and Safety Considerations for o-Toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluenesulfonamide (B73098) (CAS No. 88-19-7), a sulfonamide compound, is utilized primarily as a chemical intermediate and plasticizer.[1][2] While historically used in the synthesis of saccharin, its applications have evolved.[1][2] This guide provides an in-depth overview of the health and safety considerations for this compound, compiling toxicological data, experimental protocols, and handling procedures to ensure its safe use in research and development settings.

Toxicological Profile

The toxicological profile of this compound suggests low acute toxicity but indicates potential for target organ effects upon repeated exposure.[3] The primary health concerns are related to repeated dose toxicity, with effects observed in the liver and bladder in animal studies.[3]

Quantitative Toxicological Data

The following table summarizes key quantitative data from toxicological studies on this compound.

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat (male) | Oral | >2000 mg/kg bw | [1][2] |

| Acute Oral Toxicity (LD50) | Rat (female) | Oral | 1000 - 2000 mg/kg bw | [1][2] |

| Acute Oral Toxicity (LD50) | Rat | Oral | 4870 mg/kg bw | [4][5] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | >2000 mg/kg bw (for o- and p-toluenesulfonamide (B41071) mixture) | [3] |

| Repeated Dose Toxicity (NOAEL) | Rat | Oral | 20 mg/kg bw/day (based on clinical signs of toxicity and liver effects) | [1][3] |

| Reproductive/Developmental Toxicity (NOAEL) | Rat | Oral | 100 mg/kg bw/day | [1] |

Hazard Identification and Classification

This compound is classified with the following hazards under the Globally Harmonized System (GHS):

Some sources indicate it is not classifiable as a skin irritant, though it may cause slight irritation.[3] It is not expected to be a skin sensitizer.[3]

Precautionary Statements: [5]

-

P201: Obtain special instructions before use.

-

P264: Wash hands and face thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308+P313: IF exposed or concerned: Get medical advice or attention.

-

P405: Store locked up.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicological data. The following protocols are based on standardized OECD guidelines frequently cited in the safety assessment of this compound.

OECD TG 422: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test